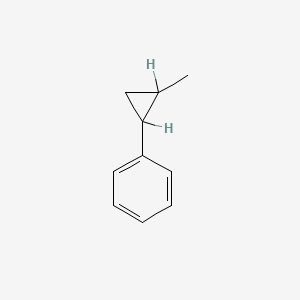

1-Methyl-2-phenylcyclopropane

Beschreibung

Significance of the Cyclopropane (B1198618) Core in Modern Organic Chemistry and Chemical Biology

The cyclopropane ring, a three-membered carbocyclic system, is a cornerstone of modern organic synthesis. fiveable.me Its inherent ring strain, a consequence of its compressed bond angles, imparts unique chemical reactivity compared to its acyclic or larger-ring counterparts. fiveable.mewikipedia.org This strain energy can be harnessed to drive a variety of chemical transformations, including ring-opening reactions, rearrangements, and cycloadditions. fiveable.me

In the realm of medicinal chemistry and chemical biology, the incorporation of a cyclopropane moiety into a molecule can significantly influence its conformational rigidity and electronic properties. This can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles. fiveable.me Consequently, cyclopropane-containing compounds are found in a range of pharmaceuticals and agrochemicals. fiveable.mersc.org The rigid nature of the cyclopropane ring can also be exploited to create well-defined spatial arrangements of functional groups, which is crucial for studying molecular interactions.

Overview of Arylcyclopropane Research Landscape and its Contemporary Relevance

Arylcyclopropanes, which feature a phenyl group attached to a cyclopropane ring, represent a particularly interesting subclass. The interaction between the strained cyclopropane ring and the aromatic pi-system gives rise to unique electronic properties and reactivity patterns. Despite being one of the earliest known types of cyclopropanes, the functionalization of electronically unbiased arylcyclopropanes remains a challenge for synthetic chemists. rsc.org

Much of the research in cyclopropane chemistry has been dominated by donor-acceptor cyclopropanes, which are more readily activated due to the presence of both an electron-donating and an electron-withdrawing group. researchgate.net In contrast, simple arylcyclopropanes like 1-methyl-2-phenylcyclopropane lack this built-in activation, making their selective functionalization more difficult. rsc.org However, recent advancements are beginning to address these challenges, opening up new avenues for the use of arylcyclopropanes as versatile synthetic intermediates. rsc.org The development of novel catalytic systems and reaction methodologies is crucial for unlocking the full potential of this class of compounds.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methylcyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-8-7-10(8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZUHSZKOFUBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953465 | |

| Record name | (2-Methylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3145-76-4 | |

| Record name | 1-Methyl-2-phenylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003145764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methyl 2 Phenylcyclopropane and Its Derivatives

Cyclopropanation Strategies

The construction of the strained three-membered ring of 1-methyl-2-phenylcyclopropane can be achieved through a variety of cyclopropanation strategies. These methods often involve the reaction of an alkene with a carbene or carbenoid species.

Transition Metal-Catalyzed Cyclopropanation of Olefins (e.g., Rhodium- and Copper-Catalyzed Approaches)

Transition metal catalysis provides a powerful tool for the efficient and selective synthesis of cyclopropanes. Rhodium and copper complexes are particularly prominent in this area.

Rhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of olefins with diazo compounds. thieme-connect.deresearchgate.net For the synthesis of this compound, styrene (B11656) can be reacted with a diazoethane (B72472) source in the presence of a chiral rhodium(II) catalyst to achieve high diastereoselectivity and enantioselectivity. thieme-connect.de The choice of the carboxylate ligand on the rhodium center is crucial for controlling the stereochemical outcome of the reaction. researchgate.net For instance, dirhodium(II) tetrakis[N-tetrabromophthaloyl-(S)-tert-leucinate] has been shown to be effective in the cyclopropanation of styrenes with α-diazopropionates, yielding products with a quaternary stereocenter in good yields and high stereoselectivity. researchgate.net

Copper catalysts, often in combination with chiral ligands, are also widely used for the asymmetric cyclopropanation of olefins. researchgate.netresearchgate.net The reaction of styrene with ethyl diazoacetate, a common carbene precursor, in the presence of a copper(I) complex bearing a chiral pinene- ethz.chclockss.org-bipyridine ligand, can produce the corresponding phenylcyclopropane carboxylate with high yield and enantioselectivity. researchgate.net The stereoselectivity is influenced by the structure of the chiral ligand and the reaction conditions. researchgate.net

| Catalyst System | Olefin | Carbene Source | Key Features |

| Rhodium(II) Carboxylates | Styrene | Diazoethane | High diastereo- and enantioselectivity. thieme-connect.deresearchgate.net |

| Copper(I) with Chiral Ligands | Styrene | Ethyl Diazoacetate | Good yields and high enantioselectivity. researchgate.netresearchgate.net |

Diazo Compound and Carbene-Mediated Cyclopropanations

The reaction of diazo compounds, such as diazoethane, with styrene is a direct method for forming this compound. researchgate.net The decomposition of the diazo compound, often initiated by heat or a metal catalyst, generates a carbene intermediate that adds to the double bond of the styrene. researchgate.net The stereoselectivity of this addition can be influenced by the specific reaction conditions and the nature of the catalyst used. iastate.edu For example, iron(II) porphyrin complexes have been shown to catalyze the cyclopropanation of styrene with aryldiazomethanes, with the stereoselectivity being dependent on the steric bulk of the porphyrin ligand and the diazoalkane. iastate.edu

Photocatalytic Intermolecular Cyclopropanation of Activated and Unactivated Olefins

Recent advancements have led to the development of photocatalytic methods for cyclopropanation, offering a milder and more sustainable alternative to traditional methods. ethz.chnih.govresearchgate.net These reactions can be applied to both activated and unactivated olefins. ethz.chnih.govresearchgate.net For instance, the intermolecular cyclopropanation of olefins can be achieved using α-bromo-β-ketoesters and α-bromomalonates under organophotocatalysis. ethz.chnih.govresearchgate.net This method exhibits broad functional group tolerance. ethz.chnih.govresearchgate.net Another approach involves the use of a bismuth photocatalyst for the reductive cyclopropanation of olefins with alkyl diiodides. mpg.deacs.org The reaction proceeds through a radical mechanism initiated by visible light. mpg.deacs.org

Simmons-Smith Reaction and Modified Protocols for Cyclopropyl-1,2-bis(boronates)

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that involves the use of an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgmdpi.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. wikipedia.org For the synthesis of this compound, propenylbenzene would be the starting alkene.

A significant modification of this reaction involves the cyclopropanation of alkenyl 1,2-bis(boronates). organic-chemistry.orgnih.gov This method provides stereodefined cyclopropyl-1,2-bis(boronates) which are versatile synthetic intermediates. organic-chemistry.orgnih.govresearchgate.net These intermediates can undergo subsequent regioselective Suzuki-Miyaura cross-coupling reactions to introduce aryl groups, thus providing access to a wide range of substituted cyclopropanes. organic-chemistry.orgnih.gov

| Reagent | Substrate | Product | Key Features |

| Diiodomethane, Zn-Cu couple | Propenylbenzene | This compound | Stereospecific, classic method. wikipedia.orgmdpi.com |

| Diethylzinc, Diiodomethane | Alkenyl 1,2-bis(boronates) | Cyclopropyl-1,2-bis(boronates) | Provides versatile synthetic intermediates. organic-chemistry.orgnih.gov |

Samarium-Promoted Stereospecific Cyclopropanation of Unsaturated Carboxylic Acids

Samarium-based reagents have emerged as effective promoters for the stereospecific cyclopropanation of α,β-unsaturated carboxylic acids. nih.govorganic-chemistry.org This method is notable for its high stereoselectivity and stereospecificity, allowing for the synthesis of cyclopropane derivatives from unmasked carboxylic acids. organic-chemistry.org The reaction mechanism is believed to involve a samarium-enolate intermediate.

Copper-Catalyzed Diastereoselective Addition to Cyclopropene (B1174273) Derivatives

An alternative strategy for constructing substituted cyclopropanes involves the addition of organometallic reagents to cyclopropene derivatives. Copper-catalyzed carbozincation of cyclopropenes using diorganozinc reagents has been shown to be a powerful method for creating functionalized cyclopropanes with high diastereoselectivity. nih.gov The stereochemical outcome of the addition is often directed by a functional group already present on the cyclopropene ring, such as an ester group. nih.gov This method allows for the introduction of various aryl and other functional groups onto the cyclopropane core. nih.gov

Low-Valent Bismuth-Catalyzed Cyclopropanation under Photochemical Conditions

A novel and efficient method for the cyclopropanation of olefins utilizes a low-valent bismuth (Bi) complex as a photocatalyst under blue LED irradiation. researchgate.netorgsyn.org This approach represents a rare example of a main-group element facilitating a reductive photocatalytic process through radical chemistry. researchgate.netontosight.ai The reaction is characterized by its ability to proceed under mild, room-temperature conditions and demonstrates tolerance for a variety of functional groups, including phenols, halides, and amines. orgsyn.org

The proposed catalytic cycle involves several distinct organometallic steps. researchgate.netrsc.org

Oxidative Addition : The cycle begins with a two-electron, inner-sphere oxidative addition of a low-valent Bi(I) complex to diiodomethane (CH₂I₂). researchgate.netrsc.org

Light-Induced Homolysis : Under photochemical conditions (blue light), the resulting Bi(III)-CH₂I bond undergoes homolysis, generating a radical species. researchgate.netrsc.org

Radical Addition and Ring-Closing : This radical intermediate then adds to an olefin. A subsequent iodine abstraction and ring-closing step forms the cyclopropane ring. researchgate.netrsc.org

Catalyst Regeneration : The Bi(III) species is reduced back to the active Bi(I) state by an external reducing agent, such as manganese (Mn), closing the catalytic loop. orgsyn.orgrsc.org

This photocatalytic system is effective for a range of substituted olefins, including styrenes, chalcones, and acrylates. orgsyn.org The process can be applied to both intermolecular reactions between olefins and 1,1-diiodomethane and intramolecular cyclizations using 1,3-diiodoalkanes, producing good yields. orgsyn.orgrsc.org Mechanistic studies, including radical trapping experiments, have provided support for the involvement of radical intermediates and the Bi(I)/Bi(III) redox cycle. orgsyn.orgrsc.org

Table 1: Examples of Bismuth-Catalyzed Cyclopropanation The following table is a representative summary based on findings and is not exhaustive.

| Olefin Substrate | Carbene Source | Product Type | Reported Yield |

|---|---|---|---|

| Styrene | Diiodomethane | Phenylcyclopropane | Good |

| Chalcone | Diiodomethane | Acyl-phenylcyclopropane | Good |

| Acrylate | Diiodomethane | Cyclopropanecarboxylate | Good |

Alkylation and Cycloalkylation Approaches

The alkylation of carboxylic acid derivatives serves as a fundamental method for introducing substituents. For cyclopropane carboxylic acids, this typically involves deprotonation followed by nucleophilic substitution. Carboxylic acids can be readily converted to their conjugate bases by treatment with a strong base. googleapis.com The resulting carboxylate anion can then act as a nucleophile, attacking an electrophile such as a primary alkyl halide in an SN2 reaction. googleapis.com

This general principle can be applied to cyclopropane systems. For instance, the reaction of a cyclopropyl (B3062369) carboxylic acid with an appropriate electrophile can yield substituted cyclopropanes. researchgate.net The reactivity of the carboxylic acid derivative is a key factor; acyl chlorides are the most reactive, followed by anhydrides, esters, and amides. crdeepjournal.org The choice of base and solvent system is critical to ensure efficient deprotonation without promoting undesired side reactions.

A practical and effective route to 1-phenylcyclopropane carboxylic acids involves the α-alkylation of 2-phenylacetonitrile (B1602554) derivatives. researchgate.netptfarm.pl This method proceeds in a two-step sequence. First, the α-carbon of a substituted 2-phenylacetonitrile is alkylated using 1,2-dibromoethane (B42909) in the presence of a base, such as sodium hydroxide, to form a 1-cyano-1-phenylcyclopropane intermediate. researchgate.netptfarm.pl This cyclization can be performed efficiently under phase-transfer catalysis (PTC) conditions, which facilitates the reaction between the organic substrate and an aqueous base. nih.govgoogle.com

Table 2: Synthesis of 1-Phenylcyclopropane Carboxylic Acid

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Phenylacetonitrile | 1,2-Dibromoethane, NaOH (aq) | 1-Cyano-1-phenylcyclopropane |

Ring-Forming Reactions Beyond Direct Cyclopropanation

Intramolecular cyclizations provide a powerful strategy for constructing cyclopropane rings from acyclic precursors. These reactions are governed by Baldwin's rules, with 3-exo cyclizations being favored pathways.

3-exo-trig Cyclization : This type of cyclization involves the attack of a nucleophile or radical onto a three-atom chain containing a double bond. An efficient method for preparing cyclopropanes utilizes a 3-exo-trig cyclization of electron-deficient 2-iodoethyl-substituted olefins. dokumen.pub The reaction is promoted by zinc powder in a mixture of t-butyl alcohol and water. dokumen.pub Palladium-catalyzed cascade reactions have also been developed where a 3-exo-trig cyclization is a key step in forming fused vinylcyclopropane (B126155) systems. core.ac.uk

3-exo-tet Cyclization : This pathway involves the closure of a three-atom chain where the electrophilic center is a tetrahedral carbon. The synthesis of cyclopropanes from 1,3-dihalopropanes is a classic example. dokumen.pub This transformation can be achieved using various reagents, including zinc powder in ethanol (B145695) or samarium(II) iodide (SmI₂) in THF. dokumen.pubvulcanchem.com The mechanism with SmI₂ is proposed to proceed via a radical 3-exo-tet cyclization of a 3-halopropyl radical intermediate. vulcanchem.com Furthermore, nickel-catalyzed cascade reactions can terminate in a 3-exo-tet cyclization to afford the final cyclopropane product, often proceeding through radical intermediates.

A modular and highly functional-group-tolerant method for synthesizing 1,1-disubstituted cyclopropanes is through a radical/polar crossover annulation. ptfarm.plnih.gov This process occurs under mild visible-light photoredox catalysis, avoiding the need for harsh reagents. ptfarm.pl

The general mechanism proceeds as follows:

A radical is generated from a suitable precursor via photocatalysis. ptfarm.plgoogle.com

This radical adds to a homoallylic substrate, such as a homoallylic tosylate. ptfarm.plnih.gov

The resulting radical alkylation adduct is reduced in a single-electron transfer (SET) step to form an anion. ptfarm.pl

This anion then undergoes a rapid intramolecular nucleophilic substitution, displacing a leaving group to form the cyclopropane ring. ptfarm.plnih.gov

A related cascade approach involves a photoredox-catalyzed decarboxylative radical addition of an aliphatic carboxylic acid to an electron-deficient alkene bearing an alkyl chloride. researchgate.net The process generates a carbanion intermediate via reductive termination, which is then intercepted in an intramolecular alkylation to form the cyclopropane. researchgate.net These methods are valued for their operational simplicity and broad substrate scope, allowing for the rapid assembly of diverse and complex cyclopropane structures. ptfarm.pl

Table 3: Components of Radical/Polar Crossover Cyclopropanation

| Component | Examples | Role in Reaction |

|---|---|---|

| Radical Precursor | Aliphatic Carboxylic Acids, Sulfamate Esters | Source of the initial radical species |

| Homoallylic Substrate | Homoallylic Tosylates, Chloroalkyl Alkenes | Radical acceptor and precursor to the cyclizing anion |

| Catalyst System | Organic Photocatalyst, Visible Light | Generation of radical species under mild conditions |

Enantioselective and Diastereoselective Synthesis

The biological activity of cyclopropane-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of synthetic methods that control the three-dimensional arrangement of substituents on the cyclopropane ring is of paramount importance. Enantio- and diastereoselective strategies are crucial for accessing specific, optically pure stereoisomers of compounds like this compound.

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules from achiral or racemic precursors. In cyclopropane synthesis, transition metal catalysis is one of the most powerful strategies for achieving stereocontrol. univasf.edu.br Catalysts based on rhodium, copper, cobalt, and iron have been extensively developed for the stereoselective preparation of chiral cyclopropane derivatives via carbene transfer reactions. univasf.edu.brunimi.it For example, cobalt(II) complexes featuring D2-symmetric chiral porphyrin ligands are effective for the asymmetric cyclopropanation of both aromatic and aliphatic olefins, affording products with high diastereoselectivity and enantioselectivity. organic-chemistry.org Similarly, chiral rhodium complexes can catalyze enantioselective cyclopropanation reactions with sulfoxonium ylides to produce optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org

A particularly innovative approach involves using the phenylcyclopropane scaffold itself as the source of chirality in a catalyst. kyoto-u.ac.jpsorbonne-universite.fr A novel chiral motif based on a phenylcyclopropane structure has been designed to create secondary amine organocatalysts. kyoto-u.ac.jpresearchgate.net These catalysts, which can be synthesized from inexpensive and readily available reagents, create a chiral environment analogous to well-established binaphthyl-based catalysts and have proven effective in promoting various asymmetric reactions through enamine intermediates. kyoto-u.ac.jpsorbonne-universite.fr This strategy highlights the versatility of the phenylcyclopropane framework, serving not only as a target structure but also as a controlling element in asymmetric synthesis. researchgate.net

| Catalyst Type | Metal/Core Structure | Application Example | Stereoselectivity | Reference |

| Porphyrin Complex | Cobalt(II) | Asymmetric olefin cyclopropanation | High diastereo- and enantioselectivity | organic-chemistry.org |

| Amino Sulfonamide | Phenylcyclopropane | syn-selective Mannich reactions | High syn-selectivity | sorbonne-universite.frresearchgate.net |

| Rhodium Complex | Rhodium(II) | Cyclopropanation with sulfoxonium ylides | Excellent enantio- and diastereoselectivity | organic-chemistry.org |

Cyclopropyl-amino acids are conformationally constrained analogs of natural amino acids that are valuable tools in medicinal chemistry for probing peptide conformations and developing therapeutics. The synthesis of these compounds with precise stereochemical control is a significant challenge. A notable success in this area is the stereocontrolled synthesis of the four stereoisomers of (2S)-2-(2'-phosphono-3'-phenylcyclopropyl)glycine, a complex trisubstituted cyclopropane. unl.pt

This synthesis was achieved using a methodology developed by Hanessian and co-workers, which involves the addition of chiral phosphonamide-based anions to α,β-unsaturated esters. unl.pt This approach allows for the construction of the 1,2,3-trisubstituted cyclopropane core with control over the relative and absolute stereochemistry. By starting with a chiral aldehyde and employing a diastereoselective Strecker reaction, specific α-amino nitriles were isolated, and their absolute configurations were confirmed by X-ray analysis. unl.pt This ultimately enabled the preparation of all four stereoisomers of the target phosphonocyclopropyl amino acid, which are characterized by a trans-disposition between the glycine (B1666218) and phosphonate (B1237965) moieties. unl.pt

| Compound | Absolute Configuration (Cyclopropane) | Absolute Configuration (Glycine) | Synthetic Note | Reference |

| Isomer 1 | 1'R, 2'S, 3'R | 2S | Synthesized from chiral aldehyde via Strecker reaction. | unl.pt |

| Isomer 2 | 1'S, 2'R, 3'S | 2S | Synthesized from chiral aldehyde via Strecker reaction. | unl.pt |

| Isomer 3 | 1'S, 2'R, 3'R | 2R | Synthesized from chiral aldehyde via Strecker reaction. | unl.pt |

| Isomer 4 | 1'R, 2'S, 3'S | 2R | Synthesized from chiral aldehyde via Strecker reaction. | unl.pt |

The transfer of a carbene moiety from a transition metal complex to an olefin is a powerful and widely used method for cyclopropane synthesis. researchgate.net When the metal complex is chiral, this transfer can proceed with high levels of enantioselectivity. Iron, a cheap and abundant metal, has been successfully employed in this context. Brookhart demonstrated that the cyclopropanation of olefins like styrene with enantiomerically pure cationic iron carbene complexes can yield the corresponding methylcyclopropanes, such as this compound, with good enantioselectivities. unl.pt

Another advanced approach utilizes biocatalysis. Variants of the enzyme cytochrome P450 BM3 from Bacillus megaterium have been engineered to catalyze the formal transfer of carbenes from diazoesters to olefins. nih.gov These enzymatic reactions can produce cyclopropane products like ethyl 2-phenylcyclopropane-1-carboxylate with high total turnovers and excellent levels of diastereo- and enantioselectivity. nih.govgoogle.com This biocatalytic method avoids the need for synthetic chiral ligands and harnesses the highly structured active site of an enzyme to control the stereochemical outcome of the reaction. google.com

| Method | Catalyst | Substrates | Product Example | Stereoselectivity | Reference |

| Organometallic | Chiral cationic iron carbene complex | Styrene | This compound | Moderate to good enantioselectivity | unl.pt |

| Biocatalytic | Engineered Cytochrome P450 BM3 | Styrene, Ethyl diazoacetate | Ethyl 2-phenylcyclopropane-1-carboxylate | High diastereo- and enantioselectivity | nih.govgoogle.com |

Photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. An efficient and highly diastereoselective method for the hydroacylation of cyclopropenes has been developed using visible-light photocatalysis. organic-chemistry.orgacs.org This protocol involves the photoinduced decarboxylation of α-ketoacids, which serve as environmentally benign acylating agents, to generate acyl radicals. organic-chemistry.org

These acyl radicals then undergo a regioselective addition to the cyclopropene ring. organic-chemistry.orgorganic-chemistry.org The addition occurs specifically at the least substituted olefinic carbon center, and the subsequent hydrogen atom transfer proceeds with high trans-diastereoselectivity, yielding polysubstituted cyclopropane derivatives. organic-chemistry.orgacs.org The reaction shows broad substrate scope and high functional group tolerance. organic-chemistry.org Optimization studies identified Ir(ppy)₂(dtbpy)PF₆ as a highly effective photocatalyst, and the reaction fails to proceed in the absence of light, demonstrating its photochemical nature. organic-chemistry.org This method provides a novel route to access diverse 2-acylcyclopropane derivatives, which can be precursors to compounds like this compound. rsc.org

| Reaction Component | Description | Role in Reaction | Reference |

| Cyclopropene | Olefinic substrate | Radical acceptor, forms the cyclopropane backbone. | organic-chemistry.orgacs.org |

| α-Ketoacid | Acyl source | Undergoes photoinduced decarboxylation to form an acyl radical. | organic-chemistry.orgorganic-chemistry.org |

| Photocatalyst (e.g., Ir(ppy)₂(dtbpy)PF₆) | Iridium complex | Absorbs visible light to initiate the single-electron transfer process. | organic-chemistry.org |

| H-atom source | e.g., Hantzsch ester | Donates a hydrogen atom to the cyclopropyl radical intermediate. | organic-chemistry.org |

Advanced Analytical and Computational Studies in 1 Methyl 2 Phenylcyclopropane Research

Spectroscopic Characterization Techniques

Spectroscopic methods form the cornerstone of analytical research on 1-methyl-2-phenylcyclopropane, providing detailed insights into its structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound derivatives, enabling the determination of their connectivity and stereochemistry.

In the ¹H NMR spectrum of cis-(±)-1-methyl-2-phenylcyclopropane-1,2-dicarboxylic acid, the methyl protons appear as a singlet at 1.21 ppm. tandfonline.com The cyclopropyl (B3062369) ring protons are observed as a multiplet between 2.12 and 2.15 ppm, while the phenyl protons resonate as a multiplet in the range of 7.31 to 7.37 ppm. tandfonline.com For 2-methyl-2-phenylcyclopropane-1,1-dicarbonitrile, the methyl protons present as a singlet at 1.79 ppm, and a cyclopropyl proton appears as a doublet at 1.98-1.99 ppm with a coupling constant of J = 6.0 Hz. lnu.edu.cn

¹³C NMR spectroscopy further aids in structural confirmation. For cis-(±)-1-methyl-2-phenylcyclopropane-1,2-dicarboxylic acid, the carbon signals appear at 129.18, 128.33, and 126.67 ppm for the phenyl group, 31.17 ppm for the cyclopropyl carbons, and 17.58 ppm for the methyl carbon. tandfonline.com In the case of 2-methyl-2-phenylcyclopropane-1,1-dicarbonitrile, the carbon chemical shifts are observed at 15.3, 21.3, 35.6, and 38.7 ppm, with the phenyl carbons resonating at 126.4, 130.0, and 135.1 ppm, and the nitrile carbons at 111.7 and 112.3 ppm. lnu.edu.cn The specific chemical shifts and coupling constants observed in these spectra are crucial for assigning the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring.

¹H and ¹³C NMR Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| cis-(±)-1-methyl-2-phenylcyclopropane-1,2-dicarboxylic acid | 1.21 (s, 3H, CH₃), 2.12–2.15 (m, 2H, cyclopropyl), 7.31–7.37 (m, 5H, Ph) | 17.58 (CH₃), 31.17 (cyclopropyl), 126.67, 128.33, 129.18 (Ph) | tandfonline.com |

| 2-Methyl-2-phenylcyclopropane-1,1-dicarbonitrile | 1.79 (s, 3H, CH₃), 1.98–1.99 (d, J=6.0 Hz, 1H, cyclopropyl) | 15.3, 21.3, 35.6, 38.7 (cyclopropyl & CH₃), 111.7, 112.3 (CN), 126.4, 130.0, 135.1 (Ph) | lnu.edu.cn |

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of this compound derivatives and confirm their molecular formulas. For instance, the HRMS (ESI) analysis of 1-((1H-imidazol-1-yl)methyl)-2-phenylcyclopropane-1-carboxylic acid showed a calculated m/z of 252.10191 for [M-H]⁻, with the found value being 252.10334, which corroborates the expected chemical formula. semanticscholar.org Similarly, for cis-(±)-1-methyl-2-phenylcyclopropane-1,2-dicarboxylic acid, the calculated m/z for [M-H]⁻ was 220.0712, and the experimentally found value was 220.2035. tandfonline.com These precise mass measurements provide unambiguous verification of the synthesized compounds. Gas chromatography-mass spectrometry (GC-MS) has also been utilized, with 2-phenylcyclopropane-1-carbonitrile derivatives showing characteristic fragmentation patterns. rsc.org

HRMS Data for this compound Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Source |

|---|---|---|---|---|

| 1-((1H-imidazol-1-yl)methyl)-2-phenylcyclopropane-1-carboxylic acid | [M-H]⁻ | 252.10191 | 252.10334 | semanticscholar.org |

| cis-(±)-1-methyl-2-phenylcyclopropane-1,2-dicarboxylic acid | [M-H]⁻ | 220.0712 | 220.2035 | tandfonline.com |

UV-Visible and fluorescence spectroscopy are valuable techniques for investigating the electronic structure and photophysical properties of this compound derivatives, particularly in the context of their interactions with biological systems. Research has shown that certain cyclopropane-1,2-dicarboxylic acid derivatives can induce a significant increase in the fluorescence emission of the pyridoxal (B1214274) 5'-phosphate (PLP) coenzyme upon binding to O-acetylserine sulfhydrylase (OASS) enzymes. tandfonline.comnih.gov This change in fluorescence is likely due to alterations in the polarity of the enzyme's active-site microenvironment upon ligand binding. tandfonline.com For example, competitive ligand-binding assays have been performed by monitoring the decrease in fluorescence emission at 500 nm (with excitation at 412 nm) as one compound displaces another from the OASS-A active site. tandfonline.com

Saturation Transfer Difference (STD) NMR is a powerful method for identifying and characterizing the binding of ligands to macromolecular receptors, such as enzymes. This technique has been instrumental in studying the interactions of this compound derivatives with O-acetylserine sulfhydrylase (OASS). tandfonline.comsemanticscholar.orgtandfonline.com By irradiating the protein and observing the transfer of saturation to the bound ligand, STD-NMR can map the binding epitope of the small molecule. wisc.edu In studies of OASS inhibitors, STD-NMR experiments were conducted with a ligand concentration of 3 mM in the presence of 10 µM of the protein. tandfonline.com Selective saturation of the protein resonances was achieved by irradiating at -0.9 ppm, allowing for the identification of the ligand protons in close contact with the enzyme. tandfonline.com

Electrochemical Analysis

Electrochemical methods provide critical information about the redox properties of this compound and related compounds, offering insights into their reaction mechanisms.

Cyclic voltammetry has been used to investigate the oxidation potentials of arylcyclopropanes, revealing the influence of the aryl group on their electrochemical behavior. Studies have shown that phenylcyclopropane has a half-peak oxidation potential (E_p/2_) of 1.96 V versus a saturated calomel (B162337) electrode (SCE). researchgate.netscispace.com This potential is significantly lower than that of alkyl-substituted cyclopropanes, indicating that the phenyl group is crucial for the oxidation of the cyclopropane ring. researchgate.net The electrochemical oxidation of arylcyclopropanes can lead to the cleavage of a C-C bond, a process that is central to their use in synthetic chemistry. researchgate.netscispace.com The relatively low oxidation potential of arylcyclopropanes facilitates their participation in photoredox-catalyzed reactions, where a photocatalyst with a suitable excited-state potential can initiate single-electron transfer (SET) oxidation. nih.gov

Oxidation Potentials of Arylcyclopropanes from Cyclic Voltammetry

| Compound | Oxidation Potential (E_p/2_) | Reference Electrode | Source |

|---|---|---|---|

| Phenylcyclopropane | 1.96 V | Ag/AgCl/KCl sat | researchgate.net |

| Phenylcyclopropane | +1.30 V | Saturated Calomel Electrode (SCE) | nih.gov |

| p-Nitrophenylcyclopropane | 2.32 V | Ag/AgCl/KCl sat | researchgate.net |

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies of this compound and related derivatives provide crucial insights into reaction mechanisms and the stability of intermediates. These investigations often involve determining reaction rates under various conditions and analyzing the influence of isotopic substitution and photochemical parameters.

Determination of Reaction Rate Constants and Activation Parameters (e.g., Arrhenius Plots, Activation Energy, Pre-exponential Factor)

The thermal rearrangement of 1-acetyl-1-methyl-2-phenylcyclopropane to 1,2-dimethyl-5-phenyl-4,5-dihydrofuran has been studied kinetically. cdnsciencepub.com This first-order reaction, investigated in the temperature range of 255-288 °C, was found to have an activation energy (Ea) of 48.1 kcal/mol and a log A (pre-exponential factor) of 14.9. cdnsciencepub.com These parameters were determined using an Arrhenius plot and are comparable to those observed for the rearrangement of vinylcyclopropanes to cyclopentenes, suggesting a similar mechanistic pathway involving a diradical intermediate. cdnsciencepub.com The rate of this reaction is notably faster than that of vinylcyclopropane (B126155), indicating that the phenyl and acetyl substituents stabilize the transition state. cdnsciencepub.com

Kinetic studies on the pyrolysis of methylcyclopropanecarboxylate, a related compound, have also been conducted to understand the effects of substituents on the cyclopropane ring's stability and reaction pathways. jcsp.org.pk These studies often involve analyzing the rates of isomerization and decomposition to determine Arrhenius parameters, which are consistent with a biradical mechanism. jcsp.org.pk For instance, the presence of a carbomethoxy group on the cyclopropane ring has been shown to lower the activation energy for structural isomerization. jcsp.org.pk

The table below presents the activation parameters for the thermal rearrangement of 1-acetyl-1-methyl-2-phenylcyclopropane.

| Parameter | Value | Reference |

|---|---|---|

| Activation Energy (Ea) | 48.1 kcal/mol | cdnsciencepub.com |

| Log A (Pre-exponential Factor) | 14.9 | cdnsciencepub.com |

| Temperature Range | 255-288 °C | cdnsciencepub.com |

Deuterium (B1214612) Solvent Isotope Effect Analysis in Mechanistic Investigations

Deuterium solvent isotope effects are a powerful tool for elucidating reaction mechanisms, particularly in identifying proton transfer steps. In studies of related nucleophilic cyclopropanes, the kinetic isotope effect (kH/kD) provides evidence for the nature of the transition state. marquette.edu For example, in the acid-catalyzed cleavage of 1,1-dimethoxy-2-phenylcyclopropane, a deuterium solvent isotope effect (kH₃O⁺/kD₃O⁺) of 0.66 was observed at high acidity, consistent with an A-1 mechanism where a pre-equilibrium protonation occurs. marquette.edu In contrast, the cleavage of 2-phenyl-4,7-dioxaspiro(2.4)heptane exhibits an isotope effect of 2.6, supporting an A-SE2 mechanism with a rate-determining protonation of the cyclopropane ring. marquette.edu

In the context of elimination reactions that can form phenylcyclopropane derivatives, deuterium isotope effects have been used to distinguish between different mechanistic pathways. cdnsciencepub.com For the 1,3-elimination reaction of 3-phenylpropyltrimethylammonium (B1216647) iodide to form phenylcyclopropane, a large nitrogen isotope effect (k¹⁴/k¹⁵ of 1.022) and a very large hydrogen isotope effect (exceeding 20) were observed. cdnsciencepub.com These findings, along with studies in deuterated ammonia, are consistent with an E1cb mechanism involving a carbanion intermediate. cdnsciencepub.com

The study of enzyme-catalyzed reactions also utilizes isotope effects. For instance, the oxidation of ethylbenzene (B125841), a compound structurally related to phenylcyclopropane, by a catalyst showed a kinetic isotope effect of 6.4 when deuterium was substituted at the benzylic position. acs.org This large isotope effect indicates that C-H bond cleavage is the rate-determining step in the reaction. acs.org Similarly, in the oxidation of 1-octane, a normal kinetic isotope effect was observed, supporting a mechanism where the hydroxyl group is installed at the position of hydrogen atom removal. acs.org

Quantum Yield Determinations in Photochemical Reactions

Quantum yield (Φ) measurements are essential for understanding the efficiency of photochemical reactions. In the di-π-methane rearrangement of substituted 1,1-dicyano-2-methyl-3-phenylpropenes, which produce cyclopropane derivatives, the quantum yields are sensitive to substituents on the phenyl ring. researchgate.net For instance, upon sensitized irradiation, o-methoxy- and p-cyano-substituted reactants exhibit di-π-methane rearrangement with quantum yields of 0.03 and 0.10, respectively, to form cis- and trans-1-acetyl-1-methyl-2-phenylcyclopropanes. researchgate.net

The photorearrangement of 2-aryl-4-methylpent-2-enenitriles to form 1-aryl-1-cyano-2,2-dimethylcyclopropanes has also been studied, with quantum yields measured using 254 nm light and potassium ferrioxalate (B100866) actinometry. oup.com The efficiency of this 1,2-hydrogen migration appears to be independent of the electronic effects of the substituent and is instead correlated with the singlet energy of the excited molecule. oup.com

The fluorescence quantum yield of phenylcyclopropane and methylphenylcyclopropane in the gas phase has been reported to be 0.47, which is higher than that of other monoalkylbenzenes like ethylbenzene (0.28) and n-propylbenzene (0.29). rsc.org This enhancement of fluorescence by the neighboring cyclopropyl group is attributed to a decrease in the intersystem crossing rate constants. rsc.org In the gas-phase photolysis of trans-1-methyl-2-phenylcyclopropane, it was found that photochemical reactions occur efficiently from the triplet state, involving cleavage to a phenyl trimethylene species, while processes from the first excited singlet state are less significant. rsc.org

The table below summarizes the quantum yields for the formation of cyclopropane derivatives from different photochemical reactions.

| Reactant | Product | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| o-methoxy-substituted 1,1-dicyano-2-methyl-3-phenylpropene | cis- and trans-1-acetyl-1-methyl-2-phenylcyclopropanes | 0.03 | researchgate.net |

| p-cyano-substituted 1,1-dicyano-2-methyl-3-phenylpropene | cis- and trans-1-acetyl-1-methyl-2-phenylcyclopropanes | 0.10 | researchgate.net |

| Phenylcyclopropane (Fluorescence) | - | 0.47 | rsc.org |

| Methylphenylcyclopropane (Fluorescence) | - | 0.47 | rsc.org |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the structure, reactivity, and dynamics of molecules like this compound at an atomic level. These methods complement experimental studies by offering detailed insights into electronic structure, reaction mechanisms, and conformational preferences.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Ab initio and Density Functional Theory (DFT) calculations are widely used to study the electronic structure and predict the reactivity of this compound and related compounds. researchgate.net These methods have been employed to determine optimized molecular geometries, vibrational frequencies, and electronic transition energies for both the ground (S₀) and excited (S₁) states of cis and trans isomers. researchgate.net For instance, calculations have shown that in the trans isomer, the phenyl ring bisects the 60° internal bond angle of the cyclopropyl ring in both the ground and excited states. researchgate.net In contrast, for the cis isomer, electronic excitation is predicted to induce a significant rotation of the phenyl ring towards a bisected conformation. researchgate.net

DFT calculations have also been used to investigate the charge distribution in the phenylcyclopropane radical cation, revealing that the distal carbon atom of the cyclopropane ring possesses a partial positive charge, making it a potential site for nucleophilic attack. researchgate.net Ab initio calculations on the radical cations of 1-methyl- and 1,1-dimethylcyclopropane (B155639) have shown that their structures can undergo second-order Jahn-Teller distortions. Furthermore, calculations on the phenylcyclopropane radical cation support a structure where spin and charge are delocalized between the phenyl ring and the benzylic cyclopropane carbon, with a lengthening and weakening of two cyclopropane bonds.

The table below shows a comparison of computational methods used in the study of phenylcyclopropane derivatives.

| Computational Method | Application | Key Finding | Reference |

|---|---|---|---|

| Ab Initio (MP2, CAS) | Geometry optimization and normal mode vibration computation in S₀ and S₁ states | Determined stable rotamers and their geometries for p-methoxystyrene, a related compound. | researchgate.net |

| DFT (B3LYP) | Investigation of phenylcyclopropane radical cation structure and charge distribution | Predicted delocalized spin and charge, and identified potential nucleophilic attack sites. | researchgate.net |

| CASSCF and B3LYP | Calculation of phenylcyclopropane cation radical structure | Predicted a delocalized, bisected structure with a substantial barrier to phenyl group rotation. | acs.org |

Molecular Dynamics Simulations for Conformational Analysis of the Cyclopropane Ring

Molecular dynamics (MD) simulations, while not as extensively reported for this compound specifically in the provided search results, are a valuable technique for studying the conformational dynamics of cyclic systems. The cyclopropane ring itself is highly strained due to its 60° bond angles, which deviate significantly from the ideal 109.5° for sp³ hybridized carbons. dalalinstitute.com This strain, along with torsional strain from eclipsed hydrogen atoms, dictates its conformational behavior. dalalinstitute.com

The cyclopropane ring is a useful motif for restricting the conformation of biologically active molecules to enhance their activity and to explore their bioactive conformations. acs.org The conformational preferences of substituted cyclopropanes, such as the orientation of the phenyl group relative to the cyclopropane ring in this compound, are influenced by a balance of steric and electronic effects. researchgate.net While direct MD simulation data is not present in the search results, the computational studies using ab initio and DFT methods provide a static picture of the preferred conformations. researchgate.netresearchgate.net These calculations suggest that for the trans isomer, a bisected conformation is favored, while for the cis isomer, electronic excitation can lead to significant conformational changes. researchgate.net MD simulations could further elucidate the dynamic behavior and the pathways of these conformational transitions.

In Silico Modeling for Biological Activity Prediction and Docking Studies of Ligand-Enzyme/Receptor Interactions

In silico modeling and molecular docking have become indispensable tools in the study of this compound and its derivatives, offering insights into their potential biological activities and binding interactions with various enzymes and receptors. These computational approaches allow for the prediction of binding affinities and the elucidation of the specific molecular interactions that govern ligand recognition and binding.

Research has explored the interaction of this compound derivatives with several biological targets. For instance, derivatives of this compound have been investigated as inhibitors of enzymes involved in crucial biosynthetic pathways. One such target is O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. Docking studies performed with the Glide9.1 suite on cis(±)-1-methyl-2-phenylcyclopropane-1,2-dicarboxylic acid revealed its binding mode within the active site of OASS from Salmonella enterica serovar typhimurium (StOASS). sci-hub.se These studies showed that this derivative exhibits significant binding affinity, with a dissociation constant (Kd) of 9.0 μM for the OASS-A isoform and 40 μM for the OASS-B isoform. cdnsciencepub.com The computational analysis, which involved preparing the protein structure and generating a grid centered on the Ile267-hosting pocket, helps to rationalize the observed inhibitory activity. sci-hub.se

Another area of investigation involves the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is key in the biosynthesis of ethylene (B1197577) in plants. oup.comacs.org Molecular docking analyses were used to compare the inhibitory potential of newly synthesized derivatives, such as (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid, with known inhibitors. oup.comresearchgate.net These in silico studies, using software like AutoDock Vina, construct three-dimensional models of the ligands and the target enzyme (e.g., ACO2 from Arabidopsis thaliana, PDB ID: 5GJ9) to predict binding interactions and affinity, guiding the design of more effective ethylene biosynthesis regulators. oup.comacs.org

Furthermore, the 1-phenylcyclopropane scaffold is present in compounds designed to interact with receptors in the central nervous system. Docking studies on analogues of the neuroprotective agent RC-33, which contain a 1-phenylcyclopropane-1-carboxylate structure, have been performed against the sigma-1 (S1R) receptor. acs.orgchemeo.com These studies revealed key interactions, such as a conserved salt bridge between the ligand's charged nitrogen atom and the Glu172 residue of the S1R. The models also show how hydrophobic groups on the cyclopropane derivatives orient themselves within the primary and secondary hydrophobic sites of the receptor, providing a structural basis for their binding affinity. chemeo.com

The data from these computational studies are crucial for structure-activity relationship (SAR) analysis and for the rational design of new, more potent, and selective ligands.

Table 1: Molecular Docking and Binding Affinity Data for this compound Derivatives

| Compound/Derivative | Target Enzyme/Receptor | Computational Method/Software | Key Findings/Binding Data |

| cis(±)-1-Methyl-2-phenylcyclopropane-1,2-dicarboxylic acid | O-acetylserine sulfhydrylase (OASS-A) | Glide9.1 suite | Kd = 9.0 μM cdnsciencepub.com |

| cis(±)-1-Methyl-2-phenylcyclopropane-1,2-dicarboxylic acid | O-acetylserine sulfhydrylase (OASS-B) | Glide9.1 suite | Kd = 40 μM |

| (E)-1-Chloro-2-phenylcyclopropane-1-carboxylic acid | 1-Aminocyclopropane-1-carboxylate oxidase 2 (ACO2) | AutoDock Vina | Demonstrated high affinity in silico, superior to some known inhibitors. oup.comacs.orgresearchgate.net |

| 1-Phenylcyclopropane-1-carboxylate Analogs (RC-33 analogs) | Sigma-1 Receptor (S1R) | Not specified in snippet | Formation of a salt bridge with Glu172; orientation of hydrophobic groups in binding sites. acs.orgchemeo.com |

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry provides powerful methods for analyzing transition states and mapping reaction pathways, offering a deeper understanding of the mechanisms governing the formation and rearrangement of this compound and its derivatives.

One area of focus has been the elucidation of cyclopropane ring-opening reactions. Quantum chemical modeling using the B3LYP/6-31G(d)/LanL2DZ method was employed to study the TaCl₅-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aldehydes. nih.govresearchgate.net The calculations identified a plausible reaction mechanism where the key step is the opening of the cyclopropane ring. For the reaction with formaldehyde, the activation barrier was calculated to be 14.56 kcal/mol, and the structure of the corresponding transition state was determined. nih.gov This analysis revealed that the reaction proceeds through a carbocationic intermediate formed after the electrophilic attack on a quaternary carbon of the cyclopropane ring. nih.govresearchgate.net

Similarly, the mechanism of dicationic ring-opening reactions of trans-2-phenylcyclopropylamine has been investigated. Calculations of relative free energies in solution showed a preference for the cleavage of the distal (C2-C3) bond over the vicinal bonds. nih.gov This preference is attributed to the σ-acceptor properties of the ammonium (B1175870) group and charge-charge repulsion in the transition state, which lengthen and weaken the distal bond. nih.gov

The formation of this compound itself has been mechanistically studied. In the enantioselective transfer of an ethylidene group from a chiral iron carbene complex to styrene (B11656), it is proposed that the reaction proceeds through the minor, but more reactive, synclinal isomer of the carbene complex, followed by backside attack. sci-hub.se This pathway analysis helps to explain the observed stereoselectivity in the formation of the cyclopropane ring. sci-hub.se

Furthermore, DFT calculations have been used to understand the mechanism of subsequent reactions of substituted 1-methyl-2-phenylcyclopropanes. For the radical Arbuzov reaction of cis-1-bromo-1-methyl-2-phenylcyclopropane, calculations detailed a three-step mechanism involving addition, pseudorotation, and β-scission to yield the trans-configured product. chinesechemsoc.org

These computational studies, by mapping potential energy surfaces and identifying the structures and energies of intermediates and transition states, are crucial for understanding reaction feasibility, predicting product distributions, and designing new synthetic methodologies.

Table 2: Computational Data on Reaction Mechanisms and Pathways

| Reaction | Compound/Derivative | Computational Method | Key Mechanistic Insight/Energetic Data |

| Ring Opening | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | B3LYP/6-31G(d)/LanL2DZ | Activation barrier of 14.56 kcal/mol for reaction with formaldehyde; involves a carbocationic intermediate. nih.gov |

| Ring Opening | trans-2-Phenylcyclopropylamine | Not specified in snippet | Preferential cleavage of the distal (C2-C3) bond due to electronic effects and charge repulsion in the transition state. nih.gov |

| Thermal Rearrangement | 1-Acetyl-1-methyl-2-phenylcyclopropane | Kinetic Study | Ea = 48.1 kcal/mol; proceeds via a non-concerted, 1,3-diradical intermediate. cdnsciencepub.com |

| Radical Phosphonylation | cis-1-Bromo-1-methyl-2-phenylcyclopropane | DFT | Stepwise mechanism: radical addition to phosphite, pseudorotation, and β-scission. chinesechemsoc.org |

| Formation | Styrene + Chiral Iron Ethylidene Complex | Not specified in snippet | Reaction proceeds through the more reactive synclinal isomer of the carbene complex. sci-hub.se |

Biological and Medicinal Chemistry Implications of 1 Methyl 2 Phenylcyclopropane and Arylcyclopropane Scaffolds

Enzyme Interaction and Modulation Studies

Arylcyclopropane-containing molecules have been extensively studied as modulators of various enzyme systems. Their strained three-membered ring is key to their chemical reactivity, allowing them to act as substrates, inhibitors, or mechanistic probes that can elucidate enzyme function.

Substrate Accommodation and Catalytic Site Interactions in Monooxygenases (e.g., Soluble Methane (B114726) Monooxygenase Hydroxylase)

Soluble methane monooxygenase (sMMO) is a bacterial enzyme capable of oxidizing a wide range of hydrocarbons, including methane. Its hydroxylase component (MMOH) contains a di-iron active site responsible for this reactivity. The interaction of substrates with this active site is governed by a regulatory protein, MMOB. An auxiliary protein, MMOD, can also bind to the same region as MMOB, but it acts as an inhibitor. nih.gov Structural studies of the MMOH-MMOD complex reveal that MMOD binding alters the conformation of MMOH, perturbing the di-iron center and leading to inhibition. nih.gov Although direct studies on 1-methyl-2-phenylcyclopropane with sMMO are limited, the enzyme's broad substrate tolerance and its interactions with regulatory proteins provide a framework for understanding how such cyclopropane (B1198618) derivatives might be accommodated and processed within the catalytic site. The binding of any substrate or regulatory protein triggers conformational changes in MMOH that are crucial for its catalytic activity or inhibition. nih.gov

Enzyme Inhibition Mechanisms (e.g., Monoamine Oxidase (MAO), O-acetylserine sulfhydrylases (OASS))

Arylcyclopropanes are well-known for their ability to inhibit key enzymes, including monoamine oxidases (MAO) and O-acetylserine sulfhydrylases (OASS).

Monoamine Oxidase (MAO): MAOs are flavoenzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576). youtube.com Arylcyclopropylamines, such as the well-known antidepressant tranylcypromine (B92988) (2-phenylcyclopropylamine), are potent mechanism-based inhibitors of MAO. nih.gov The inhibition mechanism involves the enzyme oxidizing the cyclopropylamine (B47189) to an imine, which then rearranges to open the cyclopropane ring. This process generates a reactive species that forms a covalent bond with the FAD cofactor or a nearby amino acid residue, leading to irreversible inactivation of the enzyme. acs.orgnih.gov Studies with cis-cyclopropylamines have shown them to be selective, irreversible inhibitors of MAO-B, with some derivatives being over 20-fold more effective than tranylcypromine. nih.gov The inactivation of MAO-A by these inhibitors is accompanied by bleaching of the flavin spectrum, consistent with covalent modification. nih.gov

O-acetylserine sulfhydrylase (OASS): OASS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme found in bacteria and plants that catalyzes the final step in cysteine biosynthesis. nih.govplos.org As mammals lack this pathway, OASS is an attractive target for the development of new antibacterial agents. plos.orgtandfonline.com Arylcyclopropane derivatives have been identified as potent inhibitors of OASS. nih.govmdpi.com For example, (1S,2S)-1-(4-methylbenzyl)-2-phenylcyclopropanecarboxylic acid (UPAR415) is a highly potent inhibitor of OASS-A from Salmonella Typhimurium, with a dissociation constant in the nanomolar range. mdpi.comnih.gov These compounds act as competitive inhibitors, binding to the active site and interfering with the formation of the cysteine synthase complex, which is crucial for regulating cysteine production. plos.orgmdpi.com

Table 1: Inhibition of S. Typhimurium OASS Isoforms by Arylcyclopropane Derivatives

| Compound | Target Isoform | Inhibition/Dissociation Constant (KD) |

|---|---|---|

| UPAR415 | OASS-A | 0.028 µM |

| UPAR415 | OASS-B | 0.490 µM |

Data sourced from Annunziato et al. (2022) nih.gov

Stereoselective Transformations and their Role in Biological Systems

The biological activity of arylcyclopropanes is often highly dependent on their stereochemistry (i.e., the spatial arrangement of atoms). The cis/trans relationship of substituents on the cyclopropane ring, as well as the absolute configuration (R/S) of chiral centers, can dramatically influence enzyme and receptor interactions.

For instance, the inhibitory activity of tranylcypromine against MAO resides primarily in the (+)-trans isomer. The different stereoisomers of arylcyclopropylamines exhibit distinct affinities and inhibitory potencies for MAO-A and MAO-B. Similarly, new cis-2-alkoxycyclopropylamine derivatives show stereoselective inhibition of MAO, with a preference for MAO-B. nih.gov

In the context of OASS inhibition, the stereochemistry of 2-phenylcyclopropane carboxylic acids is crucial for their binding affinity. tandfonline.com The synthesis of specific stereoisomers allows for the optimization of inhibitory potency. Furthermore, research on sigma receptor ligands has shown that the cis and trans isomers of 1-phenyl-2-cyclopropylmethylamines have different affinities and selectivities for sigma receptor subtypes. researchgate.net The enantiomers of these compounds can even display preferential binding to different subtypes, with, for example, the (-)-cis isomer of one derivative preferring the sigma-1 receptor and the (+)-cis isomer preferring the sigma-2 receptor. researchgate.net

Application as Biosynthetic and Mechanistic Probes (e.g., in Ethylene (B1197577) Biosynthesis via ACC Oxidase)

The plant hormone ethylene is synthesized from the precursor 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC oxidase (ACCO). biorxiv.orgwikipedia.org ACCO is a non-heme iron-dependent oxygenase that catalyzes the oxidative ring-opening of ACC to produce ethylene, cyanide, and carbon dioxide. wikipedia.org The expression and activity of ACCO are critical control points in ethylene production, influencing plant development and stress responses. biorxiv.orgnih.gov

Substituted cyclopropanes can serve as mechanistic probes to study the catalytic cycle of enzymes like ACCO. By introducing modifications to the cyclopropane ring, researchers can investigate how the enzyme binds its substrate and facilitates the complex ring-opening reaction. While direct use of this compound as a probe for ACCO is not widely documented, the principle relies on the enzyme's interaction with the cyclopropane structure. The structural features of ACCO, including a conserved 2-His-1-carboxylate motif for binding the catalytic iron (II), are key to its function. mdpi.com Probing this active site with various cyclopropane analogs helps to elucidate the mechanism of ethylene formation and the role of specific enzyme residues. nih.gov

Receptor Binding and Selectivity Profiling

Beyond enzyme inhibition, arylcyclopropane scaffolds are integral to the design of ligands for various receptors, notably sigma receptors, which are implicated in a range of neurological processes and diseases. nih.gov

Sigma Receptor Ligand Binding Affinities and Subtype Selectivity (e.g., Sigma1, Sigma2)

Sigma receptors, including the sigma-1 and sigma-2 subtypes, are unique proteins found in the central nervous system and other tissues. nih.govnih.gov They are considered therapeutic targets for various conditions. Arylcyclopropane derivatives have emerged as a promising class of high-affinity ligands for these receptors. researchgate.netnih.gov

Researchers have synthesized series of 1-phenyl-2-cyclopropylmethylamines and related structures to explore their binding profiles. researchgate.net Modifications to the amine and carboxylate groups on the cyclopropane scaffold have led to compounds with high affinity and selectivity for sigma sites over other receptors like opioid and dopamine receptors. researchgate.net The stereochemistry of these ligands is a critical determinant of their affinity and selectivity. For example, certain cis-isomers of methyl 2-[(1-adamantylamino)methyl]-1-phenylcyclopropane-1-carboxylate show higher affinity for sigma receptors compared to their trans-isomers. researchgate.net Furthermore, the individual enantiomers can exhibit distinct selectivity profiles for sigma-1 versus sigma-2 receptors. nih.gov

Table 2: Sigma Receptor Binding Affinities of Selected Arylcyclopropane Derivatives

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |

|---|---|---|

| Compound 25 (reverse-type ester) | 0.6 | 4.05 |

| (-)-cis-4 | 14.5 | 69.8 |

| (+)-cis-6 | 1.0 | 2.5 |

| (-)-cis-6 | 0.9 | 1.8 |

Data is a compilation from multiple studies. researchgate.netnih.gov

These findings highlight the versatility of the arylcyclopropane scaffold in developing highly potent and selective probes and potential therapeutic agents targeting sigma receptors. nih.gov

Interactions with Opioid, Dopamine, and Serotonin (B10506) Receptors

Arylcyclopropane scaffolds, particularly derivatives of trans-2-phenylcyclopropylamine (tranylcypromine), have demonstrated significant interactions with key monoamine receptors in the central nervous system. While racemic tranylcypromine itself shows weak affinity for the dopamine D₃ receptor (Kᵢ = 12.8 μM), its structure has served as a template for developing highly potent and selective ligands. acs.orgnih.gov

Derivatives have been synthesized that exhibit high affinity for dopamine D₂ and D₃ receptors, as well as serotonin 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. acs.orgnih.govnih.gov For instance, certain aminomethyl-2-phenylcyclopropane derivatives are potent agonists at the 5-HT₂C receptor, with EC₅₀ values in the low nanomolar range. nih.gov The introduction of a cyclopropane ring into phenethylamine (B48288) structures can increase affinity towards the 5-HT₂ receptor family. nih.gov Halogen-substituted cyclopropane analogs, especially those with a (−)-(1R, 2S)-configuration, have shown high potency for both 5-HT₂A and 5-HT₂C receptors, with Kᵢ values as low as 1.4 nM and 7.5 nM, respectively. nih.gov

The arylcyclopropane motif has also been incorporated into more complex molecules targeting opioid receptors. N-substituted 5-(3-hydroxyphenyl)morphans containing a cyclopropylmethyl group have been found to possess high affinity for the μ-opioid receptor, with some compounds displaying Kᵢ values in the low nanomolar range (3-16 nM). nih.gov These ligands have been characterized as potent μ-opioid antagonists. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Receptor Affinity and Selectivity

Structure-activity relationship (SAR) studies on arylcyclopropane derivatives have yielded crucial insights for optimizing receptor binding. Starting from the tranylcypromine scaffold, which has low affinity for dopamine receptors, targeted modifications have produced ligands with remarkable potency and selectivity. acs.orgnih.gov

One key modification involves the primary amine. N-propylation of the 2-phenylcyclopropylamine core was found to improve binding affinity for the D₃ receptor. acs.org Further extension and incorporation of this amine into a larger chemical structure led to the development of highly selective D₃ receptor antagonists. acs.orgnih.gov For example, linking the (1R,2S)-2-phenylcyclopropylamine moiety to a cis-hydroxycyclobutylnaphthamide fragment produced a compound with a Kᵢ of 2.7 nM for the rat D₃ receptor and over 100,000-fold selectivity against the rat D₂ receptor. nih.gov

Substitution on the phenyl ring is another critical factor. In a series of trans-aminomethyl-2-phenylcyclopropane derivatives, substitutions on the benzene (B151609) ring were explored to enhance selectivity for the 5-HT₂C receptor over the 5-HT₂A and 5-HT₂B subtypes. A 3-methyl substituted analog was identified as a potent and efficacious 5-HT₂C agonist with 120-fold selectivity over the 5-HT₂A receptor and 14-fold selectivity over the 5-HT₂B receptor. nih.gov

The following table summarizes SAR data for selected arylcyclopropane derivatives at dopamine receptors, illustrating the impact of structural modifications on binding affinity.

| Compound | Modification from Tranylcypromine | Dopamine D₃ Receptor Kᵢ (nM) (rat) | Dopamine D₂ Receptor Kᵢ (nM) (rat) | Selectivity (D₂/D₃) |

|---|---|---|---|---|

| Tranylcypromine (racemic) | Parent scaffold | 12,800 | 58,000 | ~4.5 |

| (1R,2S)-11 | N-substitution with cis-hydroxycyclobutylnaphthamide | 2.7 | >300,000 | >100,000 |

| (1S,2R)-11 | N-substitution with cis-hydroxycyclobutylnaphthamide | 457 | >300,000 | >650 |

Influence of Stereochemistry on Receptor Binding and Biological Response

The stereochemistry of the cyclopropane ring and its substituents is a determinant factor for biological activity. The rigid nature of the ring places substituents in well-defined spatial orientations, leading to significant differences in how enantiomers interact with chiral receptor binding pockets.

This principle is clearly demonstrated in the development of dopamine D₃ receptor antagonists from tranylcypromine. The (1R,2S) enantiomer of a key derivative, compound 11 , exhibited a Kᵢ value of 2.7 nM for the rat D₃ receptor, making it over 160 times more potent than its (1S,2R) counterpart (Kᵢ = 457 nM). nih.gov This high degree of stereoselectivity underscores the specific conformational requirements of the D₃ receptor binding site.

Similar stereochemical importance is observed in ligands for opioid receptors. In a series of N-(phenylcyclopropylmethyl)-substituted morphans, stereochemistry dictated not only the binding affinity but also the functional activity at the μ-opioid receptor. nih.gov For instance, among two trans stereoisomers, the compound with a (1R,5S)-morphan core and a specific cyclopropane side chain stereochemistry had a Kᵢ of 4 nM, while its enantiomer with an identical side chain but a (1S,5R)-morphan core had a 4-fold lower affinity (Kᵢ = 16 nM). nih.gov These compounds were found to be potent μ-antagonists, with their potency also being stereochemically dependent. nih.gov This highlights that a precise three-dimensional arrangement is necessary for optimal receptor recognition and functional response.

The table below illustrates the profound impact of stereochemistry on the binding affinity of arylcyclopropane derivatives at the dopamine D₃ receptor.

| Compound (Stereoisomer) | Description | Dopamine D₃ Receptor Kᵢ (nM) (rat) |

|---|---|---|

| (1R,2S)-11 | Enantiomer 1 | 2.7 |

| (1S,2R)-11 | Enantiomer 2 | 457 |

Pharmacological Mechanisms of Action

Conformational Locking and its Impact on Potency Enhancement in Medicinal Chemistry

The cyclopropane ring is frequently used in drug design as a "conformational lock". nih.govunina.it Flexible molecules in solution exist as an equilibrium of multiple conformations, and only a specific "bioactive conformation" is recognized by the target receptor. A significant energy cost, known as the entropic penalty, is paid to "freeze" the flexible molecule into this single conformation upon binding.

By incorporating a rigid cyclopropane ring, chemists can pre-organize the molecule into a conformation that is closer to the required bioactive shape. nih.govresearchgate.netnih.gov This strategy, known as conformational restriction, reduces the number of available conformations and lowers the entropic penalty of binding. unina.itnih.gov The result is often a significant enhancement in binding affinity and potency. researchgate.netnih.gov The arylcyclopropane scaffold forces the aryl group and other substituents into a fixed spatial relationship, presenting a well-defined pharmacophore to the biological target. This approach has been instrumental in optimizing ligands for a variety of targets, including G-protein coupled receptors. nih.gov

Modulation of Protein/Enzyme Conformation and Catalytic Properties

Beyond simply fitting into a static binding site, arylcyclopropane-containing ligands can actively modulate the conformation of proteins and enzymes, thereby altering their function. Small molecules can interfere with protein-protein interactions not by blocking the interface directly, but by modulating the conformational ensemble of the protein, stabilizing an inactive or otherwise altered state. nih.gov

Interaction with Biological Molecules via Reactive Intermediates from Cyclopropane Ring Opening

The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under specific biological conditions, a property that can be exploited for therapeutic effect. nih.govlibretexts.org This process can generate reactive intermediates that form covalent bonds with the target protein or enzyme, leading to irreversible inhibition. nih.gov

A classic example is the antidepressant trans-2-phenylcyclopropylamine (tranylcypromine), which is a mechanism-based inactivator of monoamine oxidases (MAOs). nih.gov Upon enzymatic oxidation by MAO, the cyclopropylamine moiety is believed to undergo ring opening to form a highly reactive radical intermediate. nih.gov This intermediate then rapidly forms a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to the irreversible inactivation of the enzyme. nih.gov This mechanism-based inhibition is highly specific and durable. The generation of such reactive intermediates represents a powerful strategy for designing potent and long-acting enzyme inhibitors. ucla.edu

Neuropharmacological Effects and Central Nervous System Activity

Arylcyclopropane scaffolds are integral to various compounds exhibiting significant neuropharmacological effects and central nervous system (CNS) activity. The unique structural and electronic properties of the cyclopropane ring contribute to the biological actions of these molecules. Drugs containing a cyclopropane structure have been successfully applied in the treatment of mental disorders, nervous system diseases, and cardiovascular conditions. nih.gov For instance, the well-known antidepressant tranylcypromine features a cyclopropylamine moiety.

Research into novel derivatives continues to explore their CNS potential. Studies on various cyclopropane-containing compounds have evaluated their effects on the CNS, including antinociceptive (pain-relieving) properties. nih.gov The "writhing test," a sensitive method for detecting antinociceptive agents, has been used to assess the analgesic action of new urea (B33335) derivatives containing cyclic structures. nih.gov Some compounds have shown that their mechanism may involve the opioid system, as their effects can be reversed by antagonists like naloxone. nih.gov Furthermore, the influence of these derivatives on serotonin systems is often investigated by observing behaviors like head-twitch responses, which are linked to 5-HT₂ receptor activity. nih.gov Early anesthetic research also examined the effects of cyclopropane on the sympathetic nervous system and the neural regulation of circulation, highlighting its depressant and sympatho-excitatory actions. nih.gov

Immunomodulatory Effects (e.g., Induction of Tissue Transglutaminase Expression)

While cyclopropane derivatives have been explored for a wide range of biological activities, including anti-inflammatory effects, specific data on the immunomodulatory role of this compound, particularly concerning the induction of tissue transglutaminase expression, is not extensively detailed in current research literature. However, related compounds have shown potential in modulating inflammatory pathways. For example, cyclopropane derivatives isolated from mangrove endophytic fungi have demonstrated inhibitory activity against interleukin-6 (IL-6), a key cytokine in inflammation. nih.gov This suggests a potential for cyclopropane scaffolds to interact with immune system components, though the precise mechanisms and broader immunomodulatory profiles require further investigation.

Advanced Applications in Drug Discovery and Agrochemical Development

Rational Design and Synthesis of Bioactive Cyclopropane Derivatives

The rational design of bioactive molecules is a cornerstone of modern drug discovery, and the cyclopropane scaffold is a valuable component in this process. mdpi.comnih.gov Its rigid, three-dimensional structure offers conformational constraint and metabolic stability, making it an attractive alternative to other chemical groups. researchgate.netacs.org Medicinal chemists strategically incorporate the cyclopropyl (B3062369) moiety to enhance potency, improve selectivity, and optimize pharmacokinetic properties. acs.orgnih.gov

The synthesis of these complex molecules has advanced significantly, with chemoenzymatic strategies emerging as powerful tools. utdallas.edunih.gov These methods combine the selectivity of biocatalysts, such as engineered myoglobin (B1173299) and cytochrome P450s, with chemical reactions to produce enantioenriched cyclopropanes. utdallas.edunih.gov For example, biocatalytic cyclopropanation using novel carbene precursors allows for the efficient and stereoselective synthesis of versatile building blocks like α-cyclopropylpyruvates. utdallas.edu Other innovative synthetic routes include the olefination of cyclopropanone (B1606653) surrogates to create highly enantioenriched cyclopropane β-amino acid derivatives, which are valuable in developing conformationally restricted peptidomimetics. nih.gov

| Synthetic Strategy | Description | Key Advantages |

| Biocatalytic Cyclopropanation | Uses engineered enzymes (e.g., myoglobin variants) to catalyze carbene transfer to olefins, forming cyclopropane rings. utdallas.edu | High stereoselectivity (diastereo- and enantioselectivity), access to optically pure compounds, scalable. utdallas.edunih.gov |

| Olefination of Cyclopropanone Surrogates | Involves the reaction of stabilized phosphorus ylides with cyclopropanone equivalents to form electrophilic alkylidenecyclopropanes, which can then undergo further reactions. nih.gov | Provides access to highly enantioenriched β-amino acid derivatives, complete diastereocontrol, mild reaction conditions. nih.gov |

| (4+1) Annulation | A method to construct five-membered heterocyclic rings, such as selenophenes and thiophenes, using donor-acceptor cyclopropanes as a four-atom component. acs.orgacs.org | Direct access to multisubstituted heterocycles, tolerates a wide variety of functional groups. acs.orgacs.org |

Development of Novel Enzyme Inhibitors (e.g., 1-aminocyclopropane-1-carboxylate oxidase)

The cyclopropane scaffold is a key feature in the design of various enzyme inhibitors. mdpi.com Its unique structure can confer high affinity and selectivity for an enzyme's active site. youtube.comyoutube.com In agrochemical research, cyclopropane derivatives have been central to understanding and inhibiting ethylene biosynthesis in plants. The enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase catalyzes the rate-limiting step, converting S-adenosylmethionine (AdoMet) to ACC. nih.govwikipedia.org Subsequently, ACC oxidase converts ACC to ethylene. wikipedia.orgunc.edu Inhibitors of these enzymes, such as those with a quinazolinone backbone, have been identified through chemical screening and shown to effectively suppress ethylene production. nih.gov

In medicinal chemistry, cyclopropane-based inhibitors have been developed for a range of therapeutic targets. A notable example is their use in creating broad-spectrum inhibitors of coronavirus 3C-like proteases (3CLpro), an enzyme essential for viral replication. nih.gov Structure-guided design has shown that incorporating a cyclopropyl moiety can enhance binding interactions within the enzyme's subsites, leading to highly potent antiviral compounds. nih.gov The cyclopropane ring has also been implicated in the inhibition of cyclopropane fatty acid synthetase. nih.gov

Cyclopropane Scaffolds in Anticancer, Anti-inflammatory, and Antimicrobial Research

The rigid and stereochemically defined nature of the cyclopropane ring makes it a privileged scaffold in the development of therapeutic agents targeting cancer, inflammation, and microbial infections. nih.govresearchgate.net

Anticancer Research: Cyclopropane derivatives have been identified as having anticancer potential. researchgate.net Their mechanism can involve acting as electrophilic agents that react with biological nucleophiles like DNA, potentially leading to cell death. researchgate.net Spirooxindole derivatives containing a cyclopropane ring have shown potent inhibitory effects against cancer cell lines, such as osteosarcoma and breast cancer, with some compounds exhibiting significantly higher potency than established drugs like cisplatin. nih.gov Pyrrolizine derivatives, which can incorporate cyclopropane-like rigidity, are also being explored as promising scaffolds for anticancer drugs. wustl.edu